molecular formula C14H19NO3 B8678776 methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate

methyl 4-(2-pyrrolidin-1-ylethoxy)benzoate

Cat. No. B8678776
M. Wt: 249.30 g/mol
InChI Key: DODJKXYRLNGEBP-UHFFFAOYSA-N
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Patent
US06541499B1

Procedure details

Methyl 4-[2-(1-pyrrolidinyl)ethoxy]benzoate (5.3 g, 21.2 mol) in 1 N aqueous HCl (50 mL) was heated at reflux for 18 h. The reaction mixture was washed with ethyl acetate (2×20 mL). The aqueous solvent was removed under reduced pressure to give the desired acid as a white solid (5.55 g, 96%) after drying under vacuum at ambient temperature.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15]C)=[O:14])=[CH:11][CH:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:19]>>[ClH:19].[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:10]=[CH:11][C:12]([C:13]([OH:15])=[O:14])=[CH:17][CH:18]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
N1(CCCC1)CCOC1=CC=C(C(=O)OC)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
WASH
Type
WASH
Details
The reaction mixture was washed with ethyl acetate (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(CCCC1)CCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.55 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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